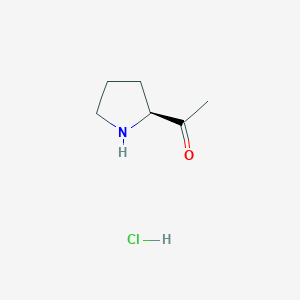

(S)-2-Acetyl-pyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(2S)-pyrrolidin-2-yl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-5(8)6-3-2-4-7-6;/h6-7H,2-4H2,1H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSSFNJTIIFRGD-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of (S)-2-Acetyl-pyrrolidine Hydrochloride

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

(S)-2-Acetyl-pyrrolidine hydrochloride is a chiral synthetic intermediate of interest in pharmaceutical development. A thorough understanding of its physical properties is fundamental to its application in synthesis, formulation, and quality control. This technical guide provides a comprehensive framework for the experimental determination of the key physical properties of this compound. In the absence of extensively published data for this specific molecule, this document details robust, validated protocols for determining melting point, solubility, and specific rotation. Furthermore, it outlines the principles of spectroscopic analysis (NMR, FTIR, MS) for structural confirmation. The methodologies described herein are designed to be self-validating and provide the causal reasoning behind experimental choices, empowering researchers to generate reliable and reproducible data.

Introduction: The Imperative for Rigorous Physical Characterization

This guide, therefore, serves as a practical manual for researchers to elucidate these critical parameters in-house. Accurate physical data is paramount for:

-

Purity Assessment: Melting point range is a primary indicator of sample purity.

-

Process Development: Solubility data informs the choice of solvents for reaction, purification, and crystallization.

-

Formulation Science: Understanding the aqueous solubility is a cornerstone of developing viable dosage forms.[4]

-

Structural Confirmation: Spectroscopic and optical rotation data confirm the chemical identity and stereochemical integrity of the compound.

Melting Point Determination: A Criterion for Purity

The melting point of a crystalline solid is a key physical property that provides a sharp indication of its purity.[5] Pure compounds typically melt over a narrow range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the melting range. For a hydrochloride salt, the melting point can also be an indicator of the correct salt formation.

Recommended Methodology: Capillary Melting Point Determination

The capillary method is a widely adopted and reliable technique for determining the melting point of a powdered solid.[2]

Experimental Protocol

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.[3]

-

Jab the open end of a glass capillary tube into the powder to collect a small amount of the sample.[6]

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.[6]

-

To ensure tight packing, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop several times.[3]

-

The final packed sample height should be 2-3 mm to avoid an artificially broad melting range.[6]

-

-

Instrumental Analysis (Using a Digital Melting Point Apparatus, e.g., Mel-Temp):

-

Insert the packed capillary tube into the sample holder of the apparatus.[3]

-

If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20°C per minute to establish a rough range.[3]

-

For an accurate measurement, use a fresh sample and heat rapidly to about 20°C below the approximate melting point found in the preliminary run.[6]

-

Reduce the heating rate to approximately 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[3][7]

-

Record the temperature at which the first droplet of liquid is observed (T1).[6]

-

Continue heating at the slow rate and record the temperature at which the entire sample has completely liquefied (T2).[6]

-

The melting point is reported as the range T1 - T2.[6]

-

Data Presentation

The results of the melting point determination should be recorded in a clear, tabular format. As no published data for the target compound is available, the following table is a template for recording experimental results.

| Parameter | Value |

| Compound Name | This compound |

| CAS Number | 90427-71-7 |

| T1 (Onset of Melting) | e.g., 145.5 °C |

| T2 (Completion of Melting) | e.g., 147.0 °C |

| Melting Range | e.g., 145.5 - 147.0 °C |

| Observations | e.g., Colorless solid melts to a colorless liquid. No decomposition observed. |

Note: The values in the table are hypothetical and for illustrative purposes only.

Workflow for Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile: A Key Parameter for Drug Development

Solubility is a critical physicochemical property that influences a compound's behavior in biological systems and its suitability for formulation. For pharmaceutical development, aqueous solubility is of primary importance.[8] The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility.[8]

Recommended Methodology: Equilibrium Solubility (Shake-Flask Method)

This method measures the concentration of a saturated solution of the compound in a given solvent at equilibrium.

Experimental Protocol

-

Preparation:

-

Select a range of relevant aqueous and organic solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, Ethanol, Methanol, Dichloromethane).

-

Prepare a series of vials for each solvent.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution can be formed.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator.[9]

-

Continue agitation for a sufficient period to reach equilibrium. This should be determined experimentally by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration of the solute remains constant.[9]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant.

-

Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results. Filtration through a 0.45 µm filter is a common method. Centrifugation followed by careful removal of the supernatant is an alternative.[9]

-

-

Quantification:

-

Accurately dilute the clear, saturated filtrate with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.

-

Data Presentation

Solubility data should be presented in a table that clearly indicates the solvent and temperature of the measurement.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Purified Water | 25 | e.g., >100 | e.g., >0.67 |

| PBS (pH 7.4) | 25 | e.g., >100 | e.g., >0.67 |

| 0.1 M HCl | 25 | e.g., >100 | e.g., >0.67 |

| Ethanol | 25 | e.g., 25.4 | e.g., 0.17 |

| Dichloromethane | 25 | e.g., <0.1 | e.g., <0.0007 |

Note: The values in the table are hypothetical and for illustrative purposes only. Given the hydrochloride salt nature, high aqueous solubility is expected.

Optical Rotation: Confirmation of Stereochemical Identity

As a chiral molecule, this compound will rotate the plane of polarized light. Measuring the specific rotation is essential to confirm the enantiomeric identity and can be used to assess enantiomeric purity.[10]

Recommended Methodology: Polarimetry

A polarimeter is used to measure the angle of rotation of plane-polarized light as it passes through a solution of the chiral compound.[11] The specific rotation is a standardized, characteristic property of the compound.[12]

Experimental Protocol

-

Solution Preparation:

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in a known volume of a specified solvent (e.g., methanol or water) in a volumetric flask to create a solution of a precise concentration (c, in g/mL).[11]

-

-

Instrumental Setup:

-

Turn on the polarimeter and the sodium lamp light source (D-line, 589 nm). Allow the instrument to warm up and stabilize.

-

Calibrate the instrument by measuring the rotation of a blank (the pure solvent) and setting this value to zero.

-

-

Measurement:

-

Rinse the sample cell (of a known path length, l, in decimeters) with the prepared solution.

-

Fill the cell with the solution, ensuring there are no air bubbles in the light path.[13]

-

Place the sample cell in the polarimeter.

-

Measure the observed angle of rotation (α).[11] Take several readings and calculate the average.

-

-

Calculation of Specific Rotation:

-

The specific rotation, [α], is calculated using Biot's Law:[11][12] [α]TD = α / (l × c) Where:

-

[α]TD is the specific rotation at temperature T using the D-line of a sodium lamp.

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

Data Presentation

The specific rotation should be reported with all experimental conditions specified.

| Parameter | Value |

| Compound Name | This compound |

| Concentration (c) | e.g., 1.0 g/100 mL |

| Solvent | Methanol |

| Temperature (T) | 20 °C |

| Wavelength (λ) | 589 nm (Na D-line) |

| Path Length (l) | 1.0 dm |

| Observed Rotation (α) | e.g., -0.52° |

| Calculated Specific Rotation [α]20D | e.g., -52.0° |

Note: The values in the table are hypothetical and for illustrative purposes only. The sign of rotation (levorotatory, '-') is an example.

Workflow for Specific Rotation Measurement

Caption: Workflow for Determining Specific Rotation.

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential.

-

¹H NMR: Should confirm the presence of all protons, their connectivity through spin-spin coupling, and their chemical environment. Key expected signals would include those for the acetyl methyl group, the methine proton at the chiral center (C2), and the diastereotopic protons of the pyrrolidine ring.

-

¹³C NMR: Will show distinct signals for each carbon atom, including the carbonyl carbon of the acetyl group and the carbons of the pyrrolidine ring.

-

Chiral Analysis: While standard NMR confirms the constitution, specialized NMR techniques using chiral derivatizing agents can be employed to determine enantiomeric purity if required.[14][15]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key expected vibrational bands include:

-

N-H stretch: A broad band is expected in the 2700-3300 cm⁻¹ region, characteristic of a secondary amine salt (R₂NH₂⁺).

-

C=O stretch: A strong, sharp absorption around 1710 cm⁻¹, corresponding to the ketone carbonyl group.

-

C-H stretch: Bands in the 2850-3000 cm⁻¹ region.

-

The spectrum can be compared to that of the free base to confirm the presence of the hydrochloride salt.[16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which confirms the molecular weight. For this compound, an electrospray ionization (ESI) source in positive ion mode would be appropriate. The expected molecular ion peak would correspond to the free base [(M+H)⁺], with a mass of approximately 114.09 Da, as the HCl is lost.

Conclusion

While published physical property data for this compound is scarce, this guide provides a comprehensive and scientifically rigorous framework for its experimental determination. By following these detailed protocols for melting point, solubility, and optical rotation, and by employing standard spectroscopic techniques, researchers can generate the critical data necessary for the confident application of this chiral building block in research and development. The emphasis on the rationale behind each step ensures that the generated data is not only accurate but also defensible, upholding the principles of scientific integrity.

References

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

University of Rochester. Experiment 1 - Melting Points. [Link]

-

Al-Ghabeish, M., et al. (2015). In vitro solubility assays in drug discovery. PubMed. [Link]

-

University of Calgary. Melting point determination. [Link]

-

SSERC. Melting point determination. [Link]

-

Vidyasagar College. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

-

World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

-

LookChem. Cas 90427-71-7,ProCH3, HCl Ethanone, 1-(2-pyrrolidinyl)-. [Link]

-

Analytical Chemistry. (2023). Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

-

ResearchGate. (A) FTIR spectra of CLN-HCl, CYA, and CLN-CYA and (B) FTIR spectra of salts at different stability conditions. [Link]

-

Chemistry Steps. Specific Rotation. [Link]

-

National Institutes of Health (NIH). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

Wagner GmbH. Manuel Kofler Heating Bench System. [Link]

-

YouTube. Specific Rotation and Observed Rotation Calculations in Optical Activity. [Link]

-

PubMed. Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. [Link]

-

Midac Corporation. PPM-Level HCl Measurements from Cement Kilns and Waste Incinerators by FTIR Spectroscopy. [Link]

-

YouTube. How to Prepare a Melting Point Capillary Tube. [Link]

-

Frontiers in Chemistry. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. [Link]

-

Science Learning Center. Determination of Specific Rotation. [Link]

-

Wikipedia. Polarimeter. [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

Chemistry LibreTexts. (2023, August 16). 9.2: FTIR spectrum of HCl. [Link]

-

The Neotia University. Polarimeter Experiment. [Link]

-

University of Warmia and Mazury in Olsztyn. M9. Optical rotation of solutions. Measurement of the concentration of optically active substances by refractometric method and by using a polarimeter. [Link]

-

Torontech. (2025, January 2). Polarimeter Guide: Optical Activity & Applications. [Link]

-

Analytical Chemistry. (1951). KOFLER HOT BENCH MELTING POINTS. [Link]

-

Taylor & Francis Online. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. [Link]

-

USP-NF. <1236> Solubility Measurements. [Link]

-

ACS Publications. NMR Determinations of the Absolute Configuration of α-Chiral Primary Amines. [Link]

-

Nature Protocols. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]

-

Coesfeld. Kofler heating bench. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. westlab.com [westlab.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. One moment, please... [davjalandhar.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. who.int [who.int]

- 10. Polarimeter - Wikipedia [en.wikipedia.org]

- 11. cdn.pasco.com [cdn.pasco.com]

- 12. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 13. tnu.in [tnu.in]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to (S)-2-Acetyl-pyrrolidine Hydrochloride: Structure, Stereochemistry, and Application

This guide provides a comprehensive technical overview of (S)-2-Acetyl-pyrrolidine hydrochloride, a pivotal chiral building block for researchers, scientists, and professionals in drug development. We will delve into its core chemical attributes, stereochemical significance, synthesis, and analytical validation, grounding our discussion in established scientific principles and methodologies.

Introduction: The Significance of a Chiral Scaffold

The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its non-planar, puckered structure allows for a three-dimensional exploration of chemical space, which is critical for achieving specific and high-affinity interactions with biological targets.[3] When functionalized, the pyrrolidine ring often incorporates one or more chiral centers, making stereochemistry a paramount consideration.

This compound (CAS No: 90427-71-7) is a prime example of such a chiral intermediate.[4] Its defined (S)-stereochemistry at the C2 position, coupled with the reactive acetyl group, makes it a valuable precursor for synthesizing a wide array of complex, enantiomerically pure pharmaceutical agents.[5][6] The stereochemical integrity of this molecule is not merely a matter of purity; it is fundamental to the biological activity and safety profile of the final active pharmaceutical ingredient (API), as different enantiomers can have drastically different pharmacological or toxicological effects.[7]

Part 1: Molecular Structure and Stereochemical Integrity

The structure of (S)-2-Acetyl-pyrrolidine is intrinsically linked to its chemical utility. The molecule consists of a five-membered saturated nitrogen heterocycle (the pyrrolidine ring) substituted at the C2 position with an acetyl group. The hydrochloride salt form enhances its stability and handling properties as a crystalline solid.

Key Structural Features:

-

Molecular Formula: C₆H₁₂ClNO[4]

-

Molecular Weight: 149.62 g/mol [4]

-

The (S)-Stereocenter: The chiral carbon at the C2 position, bonded to the nitrogen, the acetyl group, a hydrogen atom, and the C3 carbon of the ring, is fixed in the (S)-configuration. This configuration is typically imparted by its synthesis from the naturally occurring amino acid, L-proline, which possesses the same stereochemistry.[6]

-

Ring Conformation: The pyrrolidine ring is not flat and exists in envelope or twisted conformations. The bulky acetyl group at the C2 position influences this puckering, which in turn dictates the spatial orientation of substituents and their interaction with target enzymes or receptors.[3] The stereochemistry at C2 is crucial for locking the ring into a preferred conformation, a vital aspect in rational drug design.[3]

The chiroptical properties of 2-substituted pyrrolidines are complex, as the chirality of the ring itself contributes significantly to the observed optical rotation, a phenomenon that must be considered during characterization.[8]

Part 2: Stereoselective Synthesis

The synthesis of this compound with high enantiomeric purity relies on a strategy that preserves the stereocenter of the starting material. The most common and reliable precursor is L-proline.

Causality in Synthetic Design:

The chosen synthetic pathway is designed to be robust and stereoconservative.

-

N-Protection: The secondary amine of L-proline is nucleophilic and would interfere with the subsequent introduction of the acetyl group. Therefore, it is first protected, often as a tert-butyloxycarbonyl (Boc) carbamate. This group is stable under the reaction conditions for the next step but can be removed cleanly under acidic conditions.

-

Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to allow for the addition of a methyl group. Direct reaction with an organometallic reagent like methyl lithium or a Grignard reagent is often complicated by the acidic proton. A common strategy involves converting the acid to an ester or another activated form.[9]

-

Acetyl Group Formation: The Grignard reaction, using methyl magnesium bromide or iodide on an ester derivative of the protected proline, is a classic and effective method for forming the methyl ketone (acetyl group).[9]

-

Deprotection and Salt Formation: The final step involves the removal of the N-protecting group (e.g., Boc) using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[10][11] Using HCl directly yields the desired hydrochloride salt, which aids in purification and stability.

Synthetic Workflow Diagram

Caption: Stereoselective synthesis of (S)-2-Acetyl-pyrrolidine HCl from L-proline.

Detailed Experimental Protocol

This protocol is a representative, self-validating system for the synthesis of this compound, adapted from established methodologies.[9][12]

Step 1 & 2: Synthesis of N-Boc-L-proline Methyl Ester

-

Suspend L-proline (1 eq.) in anhydrous methanol (approx. 10 mL per gram of proline) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (1.1 eq.) dropwise to the stirred suspension. Causality: SOCl₂ reacts with methanol to form HCl in situ, which catalyzes the esterification, and also converts the carboxylic acid to an acid chloride, which is then rapidly esterified.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and remove the solvent under reduced pressure to yield L-proline methyl ester hydrochloride as an oil or solid.

-

Dissolve the crude ester in dichloromethane (DCM) and cool to 0 °C. Add triethylamine (2.2 eq.) followed by a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N-Boc-L-proline methyl ester.

Step 3: Grignard Reaction to form (S)-N-Boc-2-Acetyl-pyrrolidine

-

Dissolve the N-Boc-L-proline methyl ester (1 eq.) in anhydrous diethyl ether or THF in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to 0 °C.

-

Slowly add methyl magnesium bromide (CH₃MgBr, approx. 2.2 eq., 3.0 M solution in ether) dropwise, maintaining the temperature below 5 °C. Causality: The Grignard reagent is a strong nucleophile and base. Two equivalents are used because the first equivalent may react with any trace acidic protons, while the second adds to the ester carbonyl to form the ketone.

-

Stir the reaction at 0 °C for 1-2 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to afford the crude N-Boc protected ketone.

Step 4: Deprotection to this compound

-

Dissolve the crude (S)-N-Boc-2-Acetyl-pyrrolidine in a minimal amount of a suitable solvent like ethyl acetate or methanol.

-

Add a solution of HCl in 1,4-dioxane (4 M, excess, approx. 5 eq.) and stir at room temperature for 2-4 hours. Causality: The strong acidic conditions cleave the acid-labile Boc group, liberating the free amine, which is immediately protonated by HCl to form the stable hydrochloride salt.

-

The product will often precipitate from the solution. If not, the solvent can be removed in vacuo.

-

The resulting solid can be triturated with cold diethyl ether, filtered, and dried under vacuum to yield this compound.

Part 3: Structural Elucidation and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Spectroscopic Characterization

The following tables summarize the expected spectroscopic data for this compound, based on its structure and data from analogous compounds.[13]

Table 1: Predicted ¹H NMR Data (400 MHz, D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.5-4.6 | m | 1H | CH (at C2) |

| ~3.3-3.5 | m | 2H | N-CH₂ (at C5) |

| ~2.4 | s | 3H | CH₃ (Acetyl group) |

| ~2.0-2.3 | m | 4H | CH₂ (at C3 and C4) |

Note: In D₂O, the N-H protons will exchange and become invisible. Shifts are approximate and can vary based on concentration and pH.

Table 2: Predicted ¹³C NMR Data (100 MHz, D₂O)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~212 | C=O (Acetyl ketone) |

| ~65 | C2 (CH) |

| ~48 | C5 (CH₂) |

| ~30 | C3 (CH₂) |

| ~28 | CH₃ (Acetyl) |

| ~25 | C4 (CH₂) |

Table 3: Predicted IR and Mass Spectrometry Data

| Technique | Expected Peaks/Values |

|---|---|

| IR (KBr Pellet) | ~2700-3000 cm⁻¹ (N-H⁺ stretch), ~1710 cm⁻¹ (C=O stretch, ketone) |

| MS (ESI+) | m/z = 114.09 [M+H]⁺ (for the free base, C₆H₁₁NO) |

Chiral Purity Analysis

Confirming the enantiomeric excess (e.e.) is the most critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard method for this determination.[7]

Principle of Chiral HPLC: Enantiomers have identical physical properties in a non-chiral environment. Separation is achieved by using a chiral stationary phase (CSP). The enantiomers form transient, diastereomeric complexes with the CSP, and because these complexes have different energies of formation and stability, one enantiomer is retained longer on the column than the other, allowing for their separation and quantification.[7]

Protocol: Enantiomeric Excess (e.e.) Determination by Chiral HPLC

-

Sample Preparation: Prepare a standard solution of the synthesized this compound in the mobile phase at a concentration of ~1 mg/mL. If a racemic standard is available, prepare it similarly.

-

HPLC System:

-

Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

-

Mobile Phase: Typically a mixture of hexane and isopropanol with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape for the basic analyte. A typical starting point is 90:10 Hexane:IPA + 0.1% DEA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

-

Methodology:

-

If available, inject the racemic standard first to determine the retention times of both the (S) and (R) enantiomers.

-

Inject the synthesized sample.

-

Integrate the peak areas for both enantiomer peaks in the sample chromatogram.

-

-

Calculation:

-

e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100

-

Chiral Analysis Workflow Diagram

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. biosynth.com [biosynth.com]

- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sci-Hub. Chiroptical properties of 2-substituted pyrrolidines / Tetrahedron, 1981 [sci-hub.st]

- 9. Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2010149744A1 - Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked - Google Patents [patents.google.com]

- 11. US20120100274A1 - Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

(S)-2-Acetyl-pyrrolidine hydrochloride CAS number 90427-71-7

An In-Depth Technical Guide to (S)-2-Acetyl-pyrrolidine hydrochloride (CAS 90427-71-7)

This compound, with CAS number 90427-71-7, is a specialized chiral building block of significant interest to the pharmaceutical and life sciences industries. As a derivative of the naturally occurring amino acid (S)-proline, it provides a stereochemically defined pyrrolidine scaffold, a motif frequently found in a vast array of biologically active compounds and approved drugs.[1][2] The presence of the acetyl group at the C2 position offers a versatile chemical handle for further elaboration, while the hydrochloride salt form enhances stability and simplifies handling.

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists. It delineates the compound's essential physicochemical properties, outlines a robust stereoselective synthetic route, details critical analytical methods for quality control, explores its applications as a strategic intermediate in drug discovery, and provides essential safety and handling protocols. The narrative is structured to provide not just procedural steps, but the underlying scientific rationale, empowering users to effectively integrate this valuable intermediate into their research and development workflows.

Physicochemical and Structural Characteristics

The fundamental properties of this compound are summarized below. These data are critical for experimental design, reaction setup, and ensuring material integrity.

| Property | Value | Reference |

| CAS Number | 90427-71-7 | [3] |

| Molecular Formula | C₆H₁₂ClNO | [3] |

| Molecular Weight | 149.62 g/mol | [3] |

| Appearance | Colorless to yellow solid (estimated) | [4] |

| Purity | ≥98% (Typical) | [3] |

| SMILES | CC(=O)[C@@H]1CCCN1.Cl | [3] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [3] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | [3] |

| LogP (Computed) | 0.7492 | [3] |

Stereoselective Synthesis: From Proline to a Versatile Ketone

Achieving high stereochemical purity is paramount, as the biological activity of a final drug product often depends on the precise three-dimensional arrangement of its atoms. The synthesis of (S)-2-Acetyl-pyrrolidine originates from the chiral pool, typically using (S)-proline as the starting material to ensure the desired stereochemistry is maintained throughout the process.

Causality in the Synthetic Design

The selected synthetic pathway, adapted from methodologies reported for similar structures, is designed to be efficient and stereoretentive.[5] The key strategic decisions include:

-

N-Protection: The pyrrolidine nitrogen is protected, commonly with a tert-butyloxycarbonyl (Boc) group. This is crucial to prevent the acidic N-H proton from quenching the highly basic organometallic reagent used in the subsequent step and to avoid side reactions at the nitrogen atom.

-

Carboxylic Acid Activation: The carboxylic acid of proline is converted into a more reactive species, such as a thioester. This transformation facilitates the nucleophilic attack by a methylating agent.

-

Carbon-Carbon Bond Formation: A Grignard reagent, specifically methyl magnesium bromide, is used to introduce the acetyl group's methyl moiety. This is a classic and reliable method for forming a ketone from a thioester.

-

Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group under acidic conditions, which concurrently protonates the pyrrolidine nitrogen to form the stable hydrochloride salt.

Visualized Synthetic Workflow

Caption: Stereoselective synthesis from (S)-proline.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative procedure based on established chemical transformations.[5] All operations should be conducted by trained personnel in a well-ventilated fume hood.

-

Step 1: N-Protection of (S)-Proline

-

Dissolve (S)-proline in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Cool the solution to 0°C in an ice bath.

-

Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) and allow the mixture to warm to room temperature, stirring overnight.

-

Perform an acidic workup and extract the N-Boc-(S)-proline product with an organic solvent (e.g., ethyl acetate). Dry and concentrate under reduced pressure.

-

-

Step 2: Thioester Formation

-

Dissolve the N-Boc-(S)-proline in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF).

-

Add a coupling agent (e.g., DCC or EDC) and a suitable thiol (e.g., N-hydroxysuccinimide followed by a thiol).

-

Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Filter off any solid byproducts and purify the resulting thioester intermediate, typically by column chromatography.

-

-

Step 3: Grignard Reaction

-

Dissolve the purified thioester in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78°C (dry ice/acetone bath).

-

Slowly add a solution of methyl magnesium bromide (CH₃MgBr) in diethyl ether.

-

Allow the reaction to proceed for several hours at low temperature before quenching carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the N-Boc-(S)-2-Acetyl-pyrrolidine product, dry the organic layer, and concentrate.

-

-

Step 4: Deprotection and Salt Formation

-

Dissolve the crude product from Step 3 in an anhydrous solvent such as diethyl ether or methanol.

-

Cool the solution to 0°C.

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane).

-

Stir for 1-2 hours. The hydrochloride salt will typically precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the synthesized material. A multi-technique approach ensures that the material meets the stringent standards required for drug development.

Visualized Quality Control Workflow

Caption: Quality control workflow for batch release.

Structural Elucidation Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment. Expected signals include a singlet for the acetyl methyl group (CH₃), multiplets for the diastereotopic protons of the pyrrolidine ring, and a broad signal for the N-H proton. ¹³C NMR will show characteristic peaks for the carbonyl carbon of the acetyl group, the methyl carbon, and the four carbons of the pyrrolidine ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is typically used to confirm the molecular weight of the free base cation [M+H]⁺. The analysis will verify the molecular formula C₆H₁₁NO.

Purity and Enantiomeric Excess (e.e.) Determination

The chemical and stereochemical purity are the most critical quality attributes.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is used to determine chemical purity by assessing the area percentage of the main peak relative to any impurities.

-

Chiral HPLC: Differentiating between the (S) and (R) enantiomers is impossible with standard HPLC. A specialized chiral stationary phase (CSP) is required to resolve the enantiomers. By comparing the retention time to a racemic standard, the identity of the (S)-enantiomer can be confirmed and the enantiomeric excess (e.e.) can be calculated. An e.e. of >99% is typically required.

Protocol: Chiral HPLC for Enantiomeric Excess

-

Column: Select a suitable chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC).

-

Mobile Phase: Use a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio must be optimized to achieve baseline separation of the enantiomers.

-

Sample Preparation: Prepare a dilute solution of this compound in the mobile phase. A racemic standard must also be prepared to identify the peaks corresponding to the (S) and (R) enantiomers.

-

Injection and Elution: Inject the samples onto the column and monitor the eluent using a UV detector (e.g., at 210 nm).

-

Data Analysis: Integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Applications in Medicinal Chemistry

The pyrrolidine ring is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1][6] Its prevalence stems from its structural and chemical properties.

-

Conformational Constraint: The five-membered ring structure reduces the conformational flexibility compared to an open-chain analogue. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity and selectivity.

-

Stereochemical Complexity: The pyrrolidine ring can be substituted at multiple positions, creating chiral centers that allow for precise three-dimensional exploration of a binding pocket.

-

Physicochemical Properties: As a saturated heterocycle, it generally imparts good aqueous solubility and metabolic stability, which are desirable properties for drug candidates.

This compound serves as an ideal starting point for accessing more complex molecules. The acetyl group can be readily transformed via reactions such as reduction to an alcohol, conversion to an oxime, or use in aldol condensations, providing a gateway to a wide range of functionalized pyrrolidine derivatives for screening libraries and lead optimization programs. Numerous successful drugs, including ACE inhibitors like Captopril and DPP-4 inhibitors like Vildagliptin, feature the pyrrolidine core, underscoring its therapeutic importance.[1]

Safety, Handling, and Storage

Proper handling is essential to ensure user safety and maintain the quality of the material.

GHS Hazard Information

| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS07 | Warning | H302: Harmful if swallowed.H317: May cause an allergic skin reaction. | P261: Avoid breathing dust.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

(Data derived from supplier information)[3]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment: Wear nitrile gloves, chemical safety goggles, and a lab coat.

-

Handling Practices: Avoid generating dust. Use appropriate tools for weighing and transferring solids. Ensure an eyewash station and safety shower are readily accessible.

Storage and Stability

-

Storage: Store in a tightly sealed container in a refrigerator at 2-8°C.[3] The container should be placed inside a secondary container in a designated area for chemical reagents.

-

Stability: The hydrochloride salt is generally more stable and less volatile than the free base. However, like many amine salts, it can be hygroscopic.[7] Store in a desiccator or a controlled low-humidity environment to prevent moisture absorption, which could compromise its integrity.

Conclusion

This compound is more than just a chemical reagent; it is a strategic asset in the synthesis of chiral molecules. Its well-defined stereochemistry, derived from the natural chiral pool, combined with its versatile acetyl functional group, makes it an invaluable intermediate for medicinal chemists. By understanding its synthesis, analytical characterization, and proper handling, researchers can confidently employ this building block to construct novel and complex molecular architectures, accelerating the discovery and development of next-generation therapeutics.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Bentham Science. [Link]

-

2-acetyl-1-pyrroline ethanone, 1-(3,4-dihydro-2H-pyrrol-5-yl). The Good Scents Company. [Link]

- Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked.

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

- Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. 2-acetyl-1-pyrroline [thegoodscentscompany.com]

- 5. WO2010149744A1 - Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked - Google Patents [patents.google.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]

(S)-2-Acetyl-pyrrolidine hydrochloride molecular weight and formula

An In-Depth Technical Guide to (S)-2-Acetyl-pyrrolidine hydrochloride: A Chiral Building Block in Modern Drug Discovery

Introduction

The pyrrolidine ring system is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its non-planar, five-membered saturated structure provides an ideal three-dimensional framework for orienting pharmacophoric groups, enabling precise interactions with biological targets.[1] Within this class, chiral derivatives such as this compound represent versatile and high-value starting materials for the stereoselective synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals, covering its core properties, synthesis, applications, and handling protocols.

Core Molecular Profile

This compound is the hydrochloride salt of the chiral ketone, (S)-2-acetylpyrrolidine. The presence of the stereocenter at the C2 position is critical, as biological systems often exhibit strict stereoselectivity, where only one enantiomer elicits the desired therapeutic effect.[4]

Key Identifiers and Properties

The fundamental chemical and physical properties of this compound are summarized below. These data are essential for reaction planning, analytical characterization, and safety assessments.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClNO | [5] |

| Molecular Weight | 149.62 g/mol | [5] |

| CAS Number | 90427-71-7 | [5] |

| Canonical SMILES | CC(=O)[C@@H]1CCCN1.Cl | [5] |

| IUPAC Name | 1-[(2S)-pyrrolidin-2-yl]ethan-1-one;hydrochloride | |

| Synonyms | ProCH3, HCl; Ethanone, 1-(2-pyrrolidinyl)-, (S)- (9CI) Hydrochloride | [5] |

Physicochemical Data

| Property | Value | Source & Notes |

| Physical State | Solid | Assumed based on salt form and storage recommendations. |

| Solubility | Water Soluble | The product is water soluble and may spread in water systems.[6] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | Recommended to maintain chemical stability and due to its hygroscopic nature.[5][6] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | [5] |

| LogP | 0.7492 | [5] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound relies on leveraging the chiral pool—specifically, using readily available, optically pure starting materials like L-proline. This approach is economically and practically superior to asymmetric synthesis or chiral resolution for this particular scaffold.

Synthetic Strategy: The L-Proline Approach

L-proline, a natural amino acid, provides the (S)-configured pyrrolidine ring, pre-setting the required stereochemistry. A common and effective strategy involves the reaction of a protected L-proline derivative with an organometallic reagent to form the ketone. A representative workflow is outlined below.

Caption: Synthetic workflow from N-Boc-L-proline to the target compound.

Causality in Experimental Design

-

Choice of Protecting Group: The tert-butyloxycarbonyl (Boc) group is used to protect the pyrrolidine nitrogen. It is stable under the conditions required for Weinreb amide formation and organometallic addition but is easily removed under acidic conditions without racemization.

-

Weinreb Amide Intermediate: The conversion of the carboxylic acid to a Weinreb amide (N-methoxy-N-methylamide) is a critical step. This intermediate reacts with organometallic reagents (like Grignards) to form a stable tetrahedral intermediate that collapses to the ketone upon workup. This prevents the common side reaction of over-addition to form a tertiary alcohol, which is a frequent issue when reacting organometallics directly with esters or acid chlorides.

-

Deprotection and Salt Formation: The final step uses a strong acid, typically HCl dissolved in an organic solvent like dioxane or diethyl ether. This cleaves the Boc group and simultaneously protonates the basic pyrrolidine nitrogen to form the stable, crystalline hydrochloride salt, which aids in purification and handling.

Experimental Protocol

Protocol: Synthesis of this compound from N-Boc-L-proline

-

Weinreb Amide Formation:

-

Dissolve N-Boc-L-proline (1.0 eq) in anhydrous THF and cool to -15°C under an inert atmosphere (N₂ or Ar).

-

Add N-methylmorpholine (NMM) (1.1 eq) followed by the slow addition of isobutyl chloroformate (1.1 eq), maintaining the temperature below -10°C.

-

Stir the resulting mixed anhydride for 30 minutes.

-

In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and NMM (1.2 eq) in a minimal amount of water, then dilute with THF. Add this solution to the mixed anhydride.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until completion (monitor by TLC/LC-MS).

-

Work up the reaction by quenching with water, extracting with ethyl acetate, washing the organic layer with mild acid and brine, drying over Na₂SO₄, and concentrating under reduced pressure to yield the crude Weinreb amide.

-

-

Ketone Formation:

-

Dissolve the crude N-Boc-L-proline Weinreb amide (1.0 eq) in anhydrous THF and cool to -78°C under an inert atmosphere.

-

Slowly add methylmagnesium bromide (MeMgBr, 3.0 M in ether, 1.5 eq) via syringe.

-

After the addition is complete, allow the reaction to warm slowly to 0°C and stir for 1-2 hours.

-

Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield crude N-Boc-(S)-2-acetylpyrrolidine.

-

-

Deprotection and Salt Formation:

-

Dissolve the crude protected ketone in a minimal amount of anhydrous methanol or ethyl acetate.

-

Cool the solution to 0°C and add a solution of HCl in dioxane (4 M, 2.0-3.0 eq) dropwise.

-

Stir the mixture at room temperature for 2-4 hours. The product will often precipitate from the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

-

Role in Pharmaceutical Research & Development

This compound is not typically an API itself but serves as a crucial chiral building block. Its value lies in the combination of a pre-defined stereocenter and two orthogonal functional handles: a secondary amine (as its salt) and a ketone. This allows for sequential, selective modification.

Application as a Chiral Scaffold

The pyrrolidine core is a key feature in drugs targeting a wide range of diseases.[2] The acetyl group at the C2 position can be used as a handle for further chemical transformations, while the nitrogen atom is often incorporated into a larger molecular framework.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-2-Acetyl-pyrrolidine Hydrochloride

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize (S)-2-Acetyl-pyrrolidine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a framework for understanding the principles behind the data, interpreting the spectral features, and establishing robust analytical protocols. Given the specificity of this chiral molecule, this guide emphasizes a foundational approach, enabling researchers to generate and interpret high-quality spectroscopic data.

Molecular Structure and its Spectroscopic Implications

This compound is a chiral molecule featuring a saturated five-membered pyrrolidine ring substituted with an acetyl group at the second position. The hydrochloride salt form means the pyrrolidine nitrogen is protonated, significantly influencing its chemical and spectroscopic properties.

Key Structural Features:

-

Pyrrolidine Ring: A saturated heterocyclic amine.

-

Acetyl Group: A methyl ketone functionality.

-

Chiral Center: The C2 carbon of the pyrrolidine ring, leading to stereospecific interactions and potential complexities in NMR spectra.

-

Hydrochloride Salt: The protonated amine (NH₂⁺) impacts IR and NMR spectra.

Understanding these features is paramount to predicting and interpreting the data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will reveal the number of distinct proton environments, their multiplicity (splitting patterns) due to coupling with neighboring protons, and their chemical shifts, which are indicative of the electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |

| CH₃ (Acetyl) | ~2.2 | Singlet (s) | Isolated methyl group adjacent to a carbonyl. |

| H2 (Pyrrolidine) | ~4.0-4.5 | Multiplet (m) | Chiral center proton, deshielded by the adjacent protonated nitrogen and the acetyl group. |

| CH₂ (Pyrrolidine) | ~1.8-2.4 & ~3.2-3.6 | Multiplets (m) | Diastereotopic protons of the pyrrolidine ring, with varying degrees of shielding. The protons adjacent to the nitrogen will be further downfield. |

| NH₂⁺ | ~9-11 | Broad Singlet (br s) | Exchangeable protons of the ammonium salt, often broad. |

Causality Behind Experimental Choices: The choice of solvent is critical for NMR. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, due to the hydrochloride salt, solubility might be limited. In such cases, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are excellent alternatives. The acidic NH₂⁺ proton may exchange with deuterium in CD₃OD, leading to the disappearance of its signal.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C=O (Carbonyl) | ~208 | Typical chemical shift for a ketone carbonyl. |

| C2 (Pyrrolidine) | ~60-65 | Chiral carbon attached to the protonated nitrogen and the acetyl group. |

| CH₂ (Pyrrolidine) | ~25-50 | Carbons of the saturated pyrrolidine ring. Those closer to the nitrogen will be more downfield. |

| CH₃ (Acetyl) | ~28-32 | Carbon of the acetyl methyl group. |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for obtaining high-quality NMR spectra.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Ensure complete dissolution; gentle vortexing or sonication may be applied.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Visualization of NMR Workflow

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[2][3]

Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Rationale |

| ~3000-2700 | N-H⁺ (Ammonium) | Stretch | Broad absorption characteristic of an amine salt.[2] |

| ~2950-2850 | C-H (Aliphatic) | Stretch | C-H bonds of the pyrrolidine ring and acetyl methyl group. |

| ~1715 | C=O (Ketone) | Stretch | Strong absorption typical for a saturated ketone. |

| ~1600-1500 | N-H | Bend | Bending vibration of the N-H bond in the ammonium ion. |

Expertise & Experience Insight: The broadness of the N-H⁺ stretch is a key indicator of the hydrochloride salt. In the free base form, the N-H stretch would appear as a sharper band around 3300-3400 cm⁻¹.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

-

Sample Application:

-

Place a small amount of the solid this compound onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[4]

Predicted Mass Spectrum

For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique. The molecule will likely be observed as its protonated molecular ion (M+H)⁺, corresponding to the free base.

-

Molecular Formula (Free Base): C₆H₁₁NO

-

Molecular Weight (Free Base): 113.16 g/mol

-

Expected (M+H)⁺ ion: m/z 114.09

Predicted Fragmentation Pattern

The fragmentation of pyrrolidine-containing compounds can be complex.[5][6] Key fragment ions can be predicted based on the stability of the resulting cations.

Table 4: Predicted Key Fragment Ions

| m/z | Proposed Fragment | Rationale |

| 70 | [C₄H₈N]⁺ | Loss of the acetyl group as a ketene (CH₂=C=O). |

| 43 | [CH₃CO]⁺ | The acylium ion, a common fragment from methyl ketones. |

Trustworthiness through Self-Validation: High-resolution mass spectrometry (HRMS) should be employed to determine the exact mass of the molecular ion and its fragments. This allows for the calculation of the elemental composition, providing a high degree of confidence in the assignments.

Experimental Protocol for MS Data Acquisition (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

-

Infusion:

-

Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the (M+H)⁺ ion.

-

-

Tandem MS (MS/MS):

-

To confirm the structure, perform a product ion scan on the (M+H)⁺ ion (m/z 114.09).

-

This will induce fragmentation and allow for the detection of the characteristic fragment ions.

-

Visualization of MS Fragmentation

Caption: Predicted fragmentation pathway of protonated (S)-2-Acetyl-pyrrolidine.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a multi-technique approach. By combining the structural insights from NMR, the functional group information from IR, and the molecular weight and fragmentation data from MS, a complete and unambiguous identification of the molecule can be achieved. The protocols and predictive data presented in this guide provide a robust framework for researchers to acquire and interpret high-quality spectroscopic data for this and structurally related compounds.

References

-

National Institute of Standards and Technology. (n.d.). Pyrrolidine. NIST Chemistry WebBook. Retrieved from [Link]

-

Gao, H., et al. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics, 33(4), 45-50. Retrieved from [Link]

-

University of Calgary. (n.d.). ¹³C NMR Spectroscopy Basics. Retrieved from [Link]

-

Ma, S., et al. (2023). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

Mavericks, E. (2016, November 1). Mass Spectrometry - Fragmentation. YouTube. Retrieved from [Link]

Sources

- 1. treenablythe.weebly.com [treenablythe.weebly.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-2-Acetyl-pyrrolidine

Foreword: The Imperative of Stereochemical Integrity in Modern Drug Development

In the landscape of pharmaceutical sciences, the stereochemical identity of a molecule is a critical determinant of its therapeutic efficacy and safety profile. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, frequently exhibit divergent pharmacological and toxicological properties.[1] The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous groundbreaking therapeutics.[2][3][4] (S)-2-Acetyl-pyrrolidine, a key chiral building block, is integral to the synthesis of a variety of active pharmaceutical ingredients (APIs). Consequently, the rigorous control and accurate quantification of its enantiomeric purity are not merely procedural benchmarks but fundamental requirements for ensuring the quality, safety, and efficacy of the final drug product.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the principles and methodologies for determining the chiral purity and enantiomeric excess (ee) of (S)-2-Acetyl-pyrrolidine. We will delve into the core analytical techniques, offering not just procedural steps but also the underlying scientific rationale, empowering you to make informed decisions in method selection and implementation.

Foundational Concepts: Chiral Purity and Enantiomeric Excess

Chirality in a molecule, such as (S)-2-Acetyl-pyrrolidine, arises from the presence of a stereogenic center—in this case, the carbon at the 2-position of the pyrrolidine ring. This gives rise to two enantiomers: (S)-2-Acetyl-pyrrolidine and its mirror image, (R)-2-Acetyl-pyrrolidine.

Chiral Purity is a measure of the predominance of one enantiomer in a mixture. It is quantitatively expressed as Enantiomeric Excess (ee) , which is defined by the following equation:

ee (%) = |([S] - [R]) / ([S] + [R])| * 100

Where [S] and [R] represent the concentration or, more commonly, the integrated peak areas from a chromatogram of the (S) and (R) enantiomers, respectively.[5] A high ee value is indicative of a sample's stereochemical integrity.

The accurate determination of ee is reliant on analytical techniques capable of differentiating between these stereoisomers.[6] The most robust and widely adopted methods in the pharmaceutical industry are chiral chromatography—primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][7][8]

Analytical Methodologies for Enantiomeric Excess Determination

The selection of an appropriate analytical technique is contingent upon the physicochemical properties of the analyte, the required sensitivity, and the available instrumentation.[8] For (S)-2-Acetyl-pyrrolidine, all three major techniques offer viable pathways for analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse of enantiomeric separations in the pharmaceutical industry due to its broad applicability and robustness.[9][10] The separation is achieved by exploiting the differential, transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP).[5][9]

Principle of Separation: A CSP creates a chiral environment within the column. As the racemic mixture of 2-acetyl-pyrrolidine passes through, one enantiomer will form a more stable, transient complex with the CSP than the other. This difference in interaction energy leads to different retention times, resulting in their separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly effective for a wide range of chiral compounds, including pyrrolidine derivatives.[11][12]

Caption: Workflow for Chiral Purity Analysis by HPLC.

This protocol provides a robust starting point for the enantiomeric separation of 2-Acetyl-pyrrolidine. Method optimization may be required based on the specific instrumentation and CSP used.

-

Instrumentation and Materials:

-

HPLC system with UV detector.

-

Chiral Stationary Phase: Chiralpak® AD-H (Amylose based) or Chiralcel® OD-H (Cellulose based), 250 x 4.6 mm, 5 µm.[11][13]

-

Mobile Phase: A mixture of n-Hexane and a polar modifier like Isopropanol or Ethanol. A typical starting ratio is 90:10 (v/v).[10] For basic compounds like pyrrolidines, adding a small amount of an amine modifier (e.g., 0.1% Diethylamine) can improve peak shape.

-

Racemic standard of 2-Acetyl-pyrrolidine.

-

Sample of (S)-2-Acetyl-pyrrolidine.

-

-

Sample Preparation:

-

Prepare a stock solution of the racemic standard at approximately 1 mg/mL in the mobile phase.

-

Prepare the (S)-2-Acetyl-pyrrolidine sample at the same concentration.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 210 nm (ketone chromophore).

-

Injection Volume: 10 µL.

-

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers and to confirm system suitability (resolution > 2.0).[12]

-

Inject the sample of (S)-2-Acetyl-pyrrolidine.

-

Identify the peaks corresponding to the (S) and (R) enantiomers in the sample chromatogram.

-

-

Data Analysis:

-

Integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess using the formula provided in Section 1.

-

Chiral Gas Chromatography (GC)

Chiral GC is an excellent alternative to HPLC, offering high resolution and sensitivity, particularly for volatile and thermally stable compounds.[8] Since 2-acetyl-pyrrolidine is reasonably volatile, direct analysis is feasible.

Principle of Separation: Similar to HPLC, chiral GC relies on a chiral stationary phase, typically based on cyclodextrin derivatives, coated on the inside of a capillary column.[14] The differential interactions of the enantiomers with the CSP as they are carried through the column by an inert gas (the mobile phase) result in their separation. For some pyrrolidine derivatives, derivatization may be necessary to increase volatility, but this is less likely to be required for 2-acetyl-pyrrolidine itself.[8]

-

Instrumentation and Materials:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Chiral Capillary Column: e.g., Rt-βDEXsm or similar cyclodextrin-based CSP.[14]

-

Carrier Gas: Helium or Hydrogen.

-

Sample of (S)-2-Acetyl-pyrrolidine and a racemic standard, dissolved in a suitable solvent like Dichloromethane or Methanol.

-

-

Chromatographic Conditions:

-

Injector Temperature: 250°C.

-

Detector Temperature: 250°C.

-

Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 5°C/min to 180°C. This program should be optimized to achieve baseline separation.

-

Carrier Gas Flow: Constant flow, typically around 1-2 mL/min.

-

Injection: Split mode (e.g., 50:1 split ratio).

-

-

Procedure and Data Analysis:

-

The procedure mirrors that of HPLC: inject a racemic standard to establish retention times and resolution, followed by the sample.

-

Calculate the ee from the integrated peak areas obtained from the FID.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct approach that does not require chromatographic separation.[7] The determination of ee is achieved by converting the enantiomers into diastereomers (using a chiral derivatizing agent) or by forming transient diastereomeric complexes (using a chiral solvating agent), which are distinguishable in the NMR spectrum.[5]

Principle of Analysis: Enantiomers are chemically and spectroscopically identical in an achiral environment. However, upon interaction with a single enantiomer of a chiral auxiliary agent, they form diastereomers or diastereomeric complexes. These diastereomers have different physical properties and, crucially, distinct NMR spectra.[7] By integrating the signals corresponding to each diastereomer, their relative ratio, and thus the ee of the original sample, can be determined.[7][15]

Caption: Decision tree for analytical method selection.

This protocol uses (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) as a common chiral derivatizing agent (CDA).

-

Instrumentation and Materials:

-

High-resolution NMR spectrometer (≥400 MHz).

-

High-quality NMR tubes.

-

(R)-(-)-Mosher's acid chloride.

-

Sample of (S)-2-Acetyl-pyrrolidine (with unknown ee).

-

Anhydrous deuterated solvent (e.g., CDCl₃).

-

Anhydrous pyridine or triethylamine (as an HCl scavenger).

-

-

Derivatization Procedure:

-

In a dry vial, dissolve a precisely weighed amount of the 2-acetyl-pyrrolidine sample (e.g., 5 mg) in 0.5 mL of anhydrous CDCl₃.

-

Add a slight molar excess (approx. 1.1 equivalents) of (R)-Mosher's acid chloride.

-

Add a small amount of anhydrous pyridine (approx. 1.2 equivalents).

-

Seal the vial and allow the reaction to proceed to completion at room temperature (typically 1-2 hours). Monitor by TLC if necessary.

-

-

NMR Analysis:

-

Transfer the reaction mixture to an NMR tube.

-

Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum. The ¹⁹F NMR is often preferred as the -CF₃ signal is a clean singlet with no background interference.

-

Identify the signals corresponding to the two diastereomeric amides formed. These signals should be well-resolved.

-

-

Data Analysis:

-

Carefully integrate the areas of the two distinct signals (e.g., the two -CF₃ signals in the ¹⁹F spectrum).

-

Calculate the enantiomeric excess based on the ratio of the integrals.

-

Method Validation and System Suitability

For use in a regulated environment, any chiral purity method must be validated according to established guidelines (e.g., ICH Q2(R1)).[6][9] Validation ensures the method is reliable, accurate, and precise for its intended purpose.

Key Validation Parameters:

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the desired enantiomer in the presence of the other enantiomer and any other impurities. | Baseline resolution (Rs > 2.0) between enantiomer peaks.[12] |

| Linearity | The ability to elicit results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 for the undesired enantiomer. |

| Accuracy | The closeness of test results to the true value, assessed by analyzing samples with known amounts of the undesired enantiomer (spiking). | Recovery of 80-120% for the spiked undesired enantiomer.[16] |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. Assessed at repeatability and intermediate precision levels. | Relative Standard Deviation (RSD) ≤ 10% for the undesired enantiomer at the limit of quantification. |

| Limit of Quantification (LOQ) | The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. | Typically required to be at or below the specification limit (e.g., 0.1%). |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Resolution and ee values should remain within acceptable limits. |

System Suitability: Before any sample analysis, a system suitability test must be performed.[6][9] This typically involves injecting a racemic or near-racemic standard to verify that the chromatographic system is performing adequately. Key parameters include resolution, peak tailing, and repeatability of injections.[16]

Conclusion: Ensuring Stereochemical Integrity

The rigorous determination of chiral purity and enantiomeric excess is a non-negotiable pillar of modern pharmaceutical development. For a critical chiral intermediate such as (S)-2-Acetyl-pyrrolidine, validated analytical methods like Chiral HPLC, Chiral GC, and Chiral NMR are indispensable tools. This guide provides the foundational knowledge and adaptable experimental frameworks necessary for researchers and scientists to confidently assess the stereochemical integrity of their compounds. By implementing these robust methodologies, we can ensure the quality and safety of the next generation of therapeutics built upon the versatile pyrrolidine scaffold.

References